molecular formula C9H15ClN4O2 B2469235 1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1431964-38-3

1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B2469235
M. Wt: 246.7
InChI Key: VGVZYDMRBASBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-Methyl-3-morpholin-4-ylpropyl)amine” is a useful research chemical . It has a molecular weight of 158.24 and a molecular formula of C8H18N2O . Another related compound, “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, also serves as a useful research chemical .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-3-morpholin-4-ylpropyl)amine” can be represented by the SMILES string CC(CCN1CCOCC1)N . For “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, the SMILES string is CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-3-morpholin-4-ylpropyl)amine” include a boiling point of 239.4 ℃ at 760 mmHg, a density of 0.969 g/cm3, and a LogP of 0.69410 . For “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, the boiling point is 523.1±50.0 ℃ at 760 mmHg, and the density is 1.5±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis and biological evaluation of a series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists, highlighting the importance of the nature of the pyrazole substituents and the necessity of a basic amine for activity. Compound 28, a closely related compound, showed high activity in mouse models of neurogenic pain, making it an interesting candidate for further research in pain management and neurological disorders (J. Díaz et al., 2012).

Chemical Interactions and Fluorescence

Another study explored the interactions of certain ketone derivatives of propargylamines, including compounds with similar structural features, with arylhydrazines. These interactions led to the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles, demonstrating marked fluorescent abilities. This research opens avenues for the development of novel fluorescent materials for various applications, such as biological labeling and sensors (I. Odin et al., 2022).

Antimicrobial and Anticholinesterase Activities

Further investigations into pyrazoline derivatives, structurally similar to the compound , revealed their potential as anticholinesterase agents. These findings suggest applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (M. Altıntop, 2020).

Anticorrosive Properties

Research on bipyrazolic type organic compounds, including those with structural similarities to the compound of interest, demonstrated their inhibitory effects on the corrosion of pure iron in acidic media. These studies are crucial for the development of new anticorrosive agents for industrial applications (A. Chetouani et al., 2005).

Safety And Hazards

“(1-Methyl-3-morpholin-4-ylpropyl)amine” is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13;/h6H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVZYDMRBASBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.